4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-6-2-3-10-8(6)11-4-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUOJOQMOGXEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001220033 | |
| Record name | 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001220033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190316-61-0 | |
| Record name | 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190316-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001220033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dibromopyridine with a suitable nucleophile, followed by oxidation to form the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate or acyl chlorides in the presence of a catalyst like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Cancer Therapy
One of the most promising applications of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is its role as an inhibitor of fibroblast growth factor receptors (FGFRs). Research indicates that derivatives of this compound exhibit potent inhibitory activities against FGFR1, FGFR2, and FGFR3, which are implicated in various cancers.
Case Study: FGFR Inhibition
A study synthesized a series of 1H-pyrrolo[2,3-b]pyridine derivatives, with compound 4h showing IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3. This compound not only inhibited the proliferation of breast cancer cells (4T1) but also induced apoptosis and significantly reduced cell migration and invasion. The findings suggest that such compounds could serve as lead candidates for developing targeted cancer therapies .
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Cell Line Tested |
|---|---|---|---|---|
| 4h | 7 | 9 | 25 | 4T1 |
Immunomodulation
Another notable application is in immunomodulation. Compounds based on the pyrrolo[2,3-b]pyridine scaffold have been developed to target Janus kinase 3 (JAK3), which plays a crucial role in immune response regulation.
Case Study: JAK3 Inhibition
In a study focusing on immunomodulators, a derivative of this compound demonstrated over a 200-fold increase in JAK3 inhibitory activity compared to earlier compounds. The structure-activity relationship (SAR) analysis revealed that specific modifications at the C4 and C5 positions significantly enhanced the binding affinity to JAK3 .
| Compound | JAK3 Inhibition Activity | Cellular Activity on T Cells |
|---|---|---|
| 14c | >200-fold increase | Moderate inhibition |
Antimicrobial Properties
The compound also shows potential antimicrobial properties. Research has indicated that certain derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal efficacy against Candida albicans.
Case Study: Antimicrobial Activity
A recent study evaluated several derivatives for their antimicrobial capabilities using disc diffusion methods. The results highlighted that some compounds derived from the pyrrolo[2,3-b]pyridine framework displayed promising antibacterial and antifungal activities .
| Compound | Antibacterial Activity (S. aureus) | Antifungal Activity (C. albicans) |
|---|---|---|
| A | Effective | Moderate |
| B | Moderate | Effective |
Mechanism of Action
The mechanism of action of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of signaling pathways involved in cell growth and survival. This inhibition can result in the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues Within the Pyrrolo[2,3-b]pyridine Family
The following table compares 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid with structurally related pyrrolo[2,3-b]pyridine derivatives:
Key Observations :
- Electronic Effects : Chlorine substituents (e.g., 4-Cl) increase electrophilicity, enhancing reactivity in cross-coupling reactions compared to the methyl group .
- Solubility : Carboxylic acid derivatives (e.g., 5-COOH) exhibit moderate aqueous solubility, whereas esterified analogues (e.g., methyl esters) are more lipophilic .
- Biological Activity : Substitutions at position 1 (e.g., benzyl) improve blood-brain barrier penetration, making such derivatives relevant to neuropharmacology .
Comparison with Thieno[2,3-b]pyridine Analogues
Thieno[2,3-b]pyridines replace the pyrrole ring with a thiophene, altering electronic properties and bioactivity:
Key Differences :
- Electron Density: The thiophene ring in thieno analogues increases electron-withdrawing character, reducing nucleophilicity compared to pyrrolo derivatives .
- Bioactivity: Thieno derivatives often exhibit antibacterial properties, whereas pyrrolo analogues are prioritized for kinase targeting .
- Synthetic Flexibility: Thieno compounds undergo easier functionalization at the sulfur atom, enabling diverse derivatization .
Biological Activity
4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and related research findings.
- Chemical Formula : CHNO
- Molecular Weight : 204.18 g/mol
- CAS Number : 1190316-61-0
Research indicates that this compound acts primarily as an inhibitor of specific kinases, particularly TNIK (TRAF2 and NCK interacting kinase). Inhibition of TNIK has been linked to modulation of IL-2 secretion, which plays a crucial role in immune response regulation.
Key Findings
- Kinase Inhibition : A study identified this compound as a potent inhibitor of TNIK with IC values lower than 1 nM, indicating strong inhibitory activity. This suggests potential applications in treating diseases where TNIK is implicated, such as certain cancers and autoimmune disorders .
- IL-2 Secretion Modulation : Concentration-dependent inhibition of IL-2 secretion was observed, highlighting its role in immune modulation .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Effect | Reference |
|---|---|---|
| TNIK Inhibition | IC < 1 nM | |
| IL-2 Secretion Inhibition | Concentration-dependent | |
| Potential Anti-cancer Effects | Modulation of immune responses |
Case Study 1: Cancer Treatment
In a preclinical study, derivatives of the pyrrolo[2,3-b]pyridine scaffold were evaluated for their efficacy in inhibiting tumor growth. The results indicated that compounds with similar structures exhibited significant anti-cancer properties through their action on TNIK inhibition, leading to reduced tumor cell proliferation.
Case Study 2: Autoimmune Disorders
Another investigation focused on the modulation of immune responses via IL-2 inhibition, suggesting that this compound could be beneficial in conditions characterized by excessive immune activation, such as rheumatoid arthritis or lupus.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis and traditional organic reactions. The structural modifications have led to the development of several analogs with enhanced biological activity.
Q & A
Q. What are the established synthetic routes for 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid?
Methodological Answer: The synthesis typically involves cyclization and functionalization of pyrrolo-pyridine precursors. Key steps include:
- Condensation : Reacting enol ethers with amino compounds to form intermediates (e.g., 3-substituted aminoacrylates) .
- Cyclization : Using NaH in tetrahydrofuran (THF) to facilitate intramolecular nucleophilic aromatic substitution (SN-Ar), forming the pyrrolo-pyridine core .
- Saponification : Hydrolysis of ester intermediates (e.g., methyl esters) to yield the carboxylic acid derivative .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | Enol ether + amino compound, reflux | 70–85 | |
| Cyclization | NaH, THF, 0°C to RT | 75–90 | |
| Saponification | NaOH, aqueous ethanol, 60°C | 80–95 |
Q. How is this compound characterized spectroscopically?
Methodological Answer: Critical techniques include:
Q. Table 2: Key Spectroscopic Data
| Technique | Data | Reference |
|---|---|---|
| H NMR (DMSO-d6) | δ 2.56 (s, 3H, CH3), 8.69 (d, 1H) | |
| ESIMS | m/z 311.1 [M+1] | |
| HPLC Purity | 97.34% |
Q. What purification methods are effective for this compound?
Methodological Answer:
- Recrystallization : Chloroform/petroleum ether or chloroform/diethyl ether mixtures yield high-purity crystals .
- Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) resolves polar impurities .
Advanced Research Questions
Q. How can computational modeling optimize its biological activity?
Methodological Answer:
Q. Table 3: DFT Parameters for Analogues
| Parameter | Value (eV) | Reference |
|---|---|---|
| HOMO Energy | -6.32 | |
| LUMO Energy | -1.89 | |
| Band Gap | 4.43 |
Q. How do structural modifications influence its antimicrobial activity?
Methodological Answer:
Q. Table 4: Structure-Activity Relationships (SAR)
| Derivative | MIC (µg/mL) against S. aureus | Reference |
|---|---|---|
| 4-Chloro analogue | 0.5 | |
| 4-Methyl analogue | 2.0 |
Q. What reaction conditions maximize yield during cyclization?
Methodological Answer:
Q. Which biological pathways are targeted by this compound?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
